Methyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate
Overview
Description
Methyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate is a complex organic compound that features a benzofuran ring fused to a pyrazole structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a key structural component of this compound, have been found to exhibit various biological activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final step involves coupling the benzofuran and pyrazole rings through a carbonylation reaction, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is particularly useful for constructing complex benzofuran derivatives efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Halogenated and nitrated benzofuran derivatives.
Scientific Research Applications
Methyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain a benzofuran ring, exhibit similar biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant, which contain a pyrazole ring, are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
Methyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate is unique due to its combined benzofuran and pyrazole structures, which confer a distinct set of biological activities and chemical reactivity . This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-19(25)12-22-21(26)16-13-24(15-8-3-2-4-9-15)23-20(16)18-11-14-7-5-6-10-17(14)28-18/h2-11,13H,12H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMISRWYNDJRXCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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